molecular formula C19H21NO3S B2989253 N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide CAS No. 2034457-81-1

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide

Cat. No.: B2989253
CAS No.: 2034457-81-1
M. Wt: 343.44
InChI Key: SRQKSVLXEIFRBK-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide is a chemical reagent for research use, positioned within a class of phenylsulfonamido-benzofuran derivatives investigated for their potential in the treatment of proliferative diseases . While specific mechanistic data on this exact compound is limited in publicly available literature, structurally similar compounds defined by the benzofuran core linked to a sulfonamide group are the subject of active patent applications for use as antineoplastic agents, highlighting the research value of this chemotype in oncology . Furthermore, benzofuran-sulfonates are recognized in immunology research for their capacity to activate CD1d-restricted Natural Killer T (NKT) cells . This interaction with the immune system suggests that related sulfonamide-bearing benzofurans may serve as valuable tools for probing T-cell mediated immune responses and studying mechanisms relevant to drug hypersensitivity . Researchers may find this compound useful for investigating these and other biological pathways in a strictly controlled laboratory setting.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-24(22,14-12-16-7-2-1-3-8-16)20-13-6-10-18-15-17-9-4-5-11-19(17)23-18/h1-5,7-9,11,15,20H,6,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQKSVLXEIFRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran core . The next step involves the alkylation of the benzofuran with a suitable alkyl halide to introduce the propyl chain. Finally, the sulfonamide group is introduced through a reaction with phenylethanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to anti-tumor effects. The sulfonamide group can inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity . Additionally, the compound may modulate oxidative stress pathways, providing anti-oxidative benefits .

Comparison with Similar Compounds

Key Structural Analogues

The following sulfonamide derivatives, identified in the evidence, share structural similarities with the target compound:

Compound Name Substituents on Sulfonamide Nitrogen Key Structural Differences vs. Target Compound
N-[4-[2-[[2-Hydroxy-3-(4-hydroxyphenoxy)propyl]amino]-ethyl]phenyl]-2-phenylethanesulfonamide 2-Hydroxy-3-(4-hydroxyphenoxy)propylamino ethylphenyl Hydroxyphenoxypropylamino vs. benzofuran-propyl
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide 4-Chlorophenyl, hydroxycyclohexane Carboxamide vs. sulfonamide; absence of benzofuran
N-Phenyl-2-furohydroxamic acid Phenyl, furohydroxamic acid Hydroxamic acid vs. sulfonamide; furan vs. benzofuran

Functional Group Analysis

  • Sulfonamide Core : All compared compounds retain the sulfonamide (-SO₂NH-) or related groups (e.g., hydroxamic acid), which are critical for hydrogen bonding and enzyme inhibition .
  • Benzofuran vs. Other Aromatic Systems: The target compound’s benzofuran moiety distinguishes it from analogues with simpler phenyl (e.g., N-phenyl-2-furohydroxamic acid) or heteroaromatic substituents. Benzofuran’s fused ring system may enhance metabolic stability compared to monocyclic systems .

Hypothetical Physicochemical Properties

Based on structural features:

Property Target Compound N-[4-[...]-2-phenylethanesulfonamide N-Phenyl-2-furohydroxamic acid
Lipophilicity (LogP) High (benzofuran, propyl chain) Moderate (polar hydroxy/phenoxy groups) Moderate (furan, hydroxamic acid)
Solubility Low (aromatic bulk) Higher (polar substituents) Moderate (ionizable hydroxamic acid)
Metabolic Stability Likely high (rigid benzofuran) Variable (hydroxy groups may undergo conjugation) Low (hydroxamic acid prone to hydrolysis)

Research Findings and Limitations

  • Crystal structure refinement tools like SHELXL () and ORTEP () are critical for confirming molecular geometries in related compounds.
  • Biological Activity Gaps: No direct data on the target compound’s efficacy or toxicity are available. However, sulfonamides with aromatic substituents (e.g., 4-chlorophenyl in ) are frequently explored as enzyme inhibitors or antioxidants, suggesting plausible pathways for future studies .
  • Patent Relevance : The structural analogue in highlights the pharmaceutical industry’s interest in sulfonamides with complex substituents, though the benzofuran variant remains underexplored in the provided literature.

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide is a complex organic compound that integrates a benzofuran ring, a phenyl group, and a sulfonamide moiety. This compound is part of a broader category of benzofuran derivatives known for their diverse biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties. This article delves into the biological activity of this compound, presenting detailed findings from various studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives are recognized for their potential therapeutic applications due to their ability to interact with multiple biological targets. They have been extensively studied for:

  • Antimicrobial Activity : Effective against various bacterial strains and fungi.
  • Antitumor Activity : Inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

The biological activity of this compound is attributed to its structural features that allow it to interact with specific biochemical pathways:

  • Inhibition of Sodium Ion Influx : This compound may inhibit rapid sodium ion influx in cardiac tissues, which can affect heart rate and rhythm.
  • Targeting Enzymatic Pathways : Benzofuran derivatives often act on enzymes involved in inflammation and cancer progression.

Antimicrobial Activity

A study highlighted the antimicrobial properties of benzofuran derivatives, where compounds with similar structures showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.78 μg/mL to 6.25 μg/mL, indicating strong antibacterial effects .

Antitumor Activity

Research has demonstrated that benzofuran derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells, showing promising results in reducing tumor growth .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the effectiveness of benzofuran derivatives against resistant bacterial strains.
    • Results : The tested compounds exhibited potent antibacterial activity with low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .
  • Case Study on Antitumor Properties :
    • Objective : To assess the anti-cancer potential of this compound.
    • Results : In vitro studies indicated that this compound could significantly inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability, which is crucial for effective therapeutic applications. Enhanced absorption rates allow for potential once-daily dosing regimens, improving patient compliance.

Comparative Analysis

PropertyThis compoundOther Benzofuran Derivatives
Antimicrobial ActivitySignificant against E. coli and S. aureusVaries widely; some exhibit higher potency
Antitumor ActivityInduces apoptosis in cancer cellsMany show similar effects but vary in efficacy
PharmacokineticsGood bioavailabilityVaries; some have poor absorption

Q & A

Q. What synthetic methodologies are commonly employed for constructing the benzofuran-sulfonamide scaffold in this compound?

The synthesis typically involves coupling a benzofuran-containing alkylamine with a phenylethanesulfonyl chloride derivative. Key steps include:

  • Benzofuran propylamine synthesis : A [3,3]-sigmatropic rearrangement (e.g., using NaH in THF) to assemble the benzofuran core, followed by functionalization of the propyl chain .
  • Sulfonamide formation : Reacting the amine intermediate with 2-phenylethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Purification often involves column chromatography with gradients of ethyl acetate/hexane .

Q. How is the crystallographic structure of this compound validated, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Structure refinement : SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters, ensuring R1 values < 0.05 .
  • Visualization : ORTEP-3 for generating thermal ellipsoid diagrams to validate molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

Contradictions often arise from ligand flexibility or solvent effects. Mitigation strategies include:

  • Ensemble docking : Performing multiple docking runs with conformational ensembles of the compound generated via molecular dynamics (MD) simulations.
  • Explicit solvent models : Using explicit water molecules in MD simulations to account for solvation effects.
  • Binding free energy calculations : Applying MM-PBSA/GBSA methods to refine docking scores .

Q. What strategies optimize the synthetic yield of N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide in multistep reactions?

Yield optimization focuses on:

  • Intermediate stabilization : Protecting the benzofuran amine with Boc groups during sulfonylation to prevent side reactions.
  • Catalyst screening : Testing Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps, with yields improving from ~45% to >70% under optimized conditions .
  • Reaction monitoring : Using LC-MS to identify bottlenecks (e.g., incomplete sulfonylation) and adjust stoichiometry .

Q. How does the electronic environment of the sulfonamide group influence the compound’s bioactivity?

The sulfonamide’s electron-withdrawing nature enhances hydrogen-bonding interactions with target proteins. Key analyses include:

  • Hammett studies : Correlating substituent effects (σ values) on the phenyl ring with inhibitory potency.
  • Electrostatic potential maps : Generated via DFT calculations (e.g., Gaussian 16) to visualize charge distribution at the sulfonamide moiety .

Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?

A combined workflow is recommended:

  • In vitro stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) for 24 hours, analyzing degradation via HPLC .
  • Degradation pathway prediction : Using software like Schrödinger’s QikProp to predict metabolic sites (e.g., sulfonamide hydrolysis or benzofuran oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.